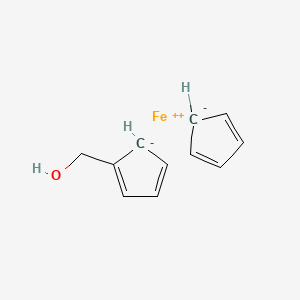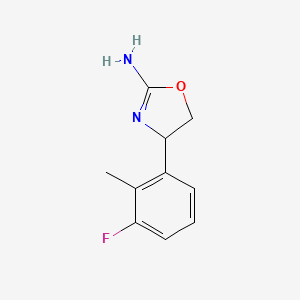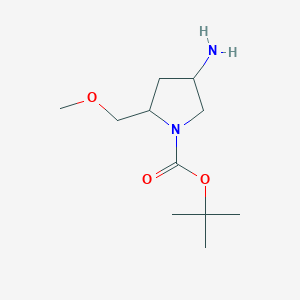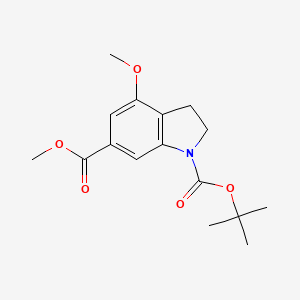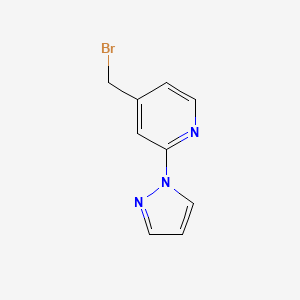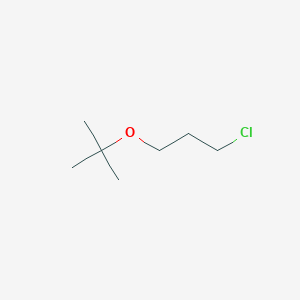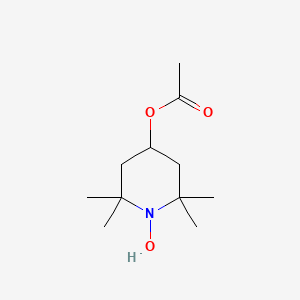
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired acetate ester.
Industrial Production Methods: In industrial settings, the production of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate often involves continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidyl derivatives.
Scientific Research Applications
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate involves its ability to interact with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress by donating electrons to neutralize free radicals.
Molecular Targets: It targets enzymes and proteins involved in oxidative stress pathways, such as SIRT6 and HIF-1α.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, contributing to its protective effects against oxidative damage.
Comparison with Similar Compounds
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds have antioxidant properties, but TEMPO is more commonly used as a radical scavenger in various applications.
2,2,6,6-Tetramethyl-4-piperidone: This compound is a precursor to 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate and shares similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of antioxidant activity and chemical reactivity, making it valuable in diverse research and industrial applications.
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethyl-4-piperidone
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)15-9-6-10(2,3)12(14)11(4,5)7-9/h9,14H,6-7H2,1-5H3 |
InChI Key |
CRGBPDJWOLULDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


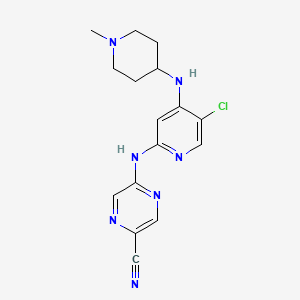
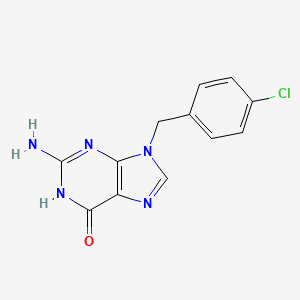
![3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8798769.png)
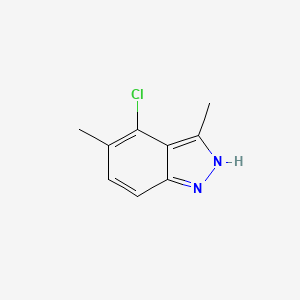
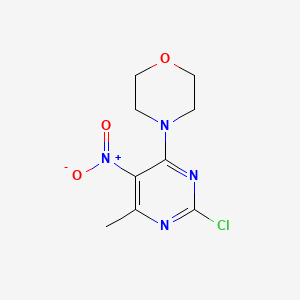
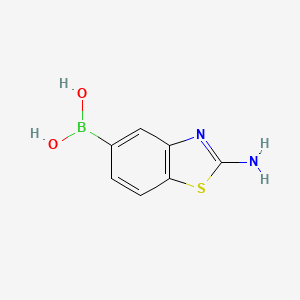
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B8798789.png)
![Ethyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8798795.png)
